An In-depth Technical Guide to the Chemical Properties of 5-Bromo-6-fluoropyridin-2-ol
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-6-fluoropyridin-2-ol
For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of a molecule's chemical properties is paramount for its effective utilization. This guide provides a detailed exploration of 5-Bromo-6-fluoropyridin-2-ol, a halogenated pyridinol with significant potential as a versatile building block in the synthesis of complex molecules for pharmaceutical and materials science applications.
Molecular Identity and Physicochemical Properties
5-Bromo-6-fluoropyridin-2-ol is a substituted pyridine derivative with the chemical formula C₅H₃BrFNO and a molecular weight of 191.99 g/mol .[1] The strategic placement of a bromine atom, a fluorine atom, and a hydroxyl group on the pyridine ring imparts a unique combination of reactivity and electronic properties.
Tautomerism: The Pyridinol-Pyridone Equilibrium
A critical aspect of the chemistry of 2-hydroxypyridines is their existence in equilibrium with their tautomeric form, 2-pyridones.[2][3] This equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring.[2] For 5-Bromo-6-fluoropyridin-2-ol, this tautomerism can be represented as follows:
A placeholder DOT script is provided above. The actual chemical structures would be rendered here. Caption: Tautomeric equilibrium between the hydroxypyridine and pyridone forms.
The pyridone tautomer is often favored in polar solvents and in the solid state due to its ability to form intermolecular hydrogen bonds and its zwitterionic resonance contributor that contributes to its aromaticity.[3][4] The presence of both tautomers can influence the molecule's reactivity, with the hydroxyl form exhibiting phenolic character and the pyridone form having an amide-like nature.
Physicochemical Data Summary
While extensive experimental data for 5-Bromo-6-fluoropyridin-2-ol is not widely published, a summary of its known and predicted properties is presented below. For comparison, data for the related and more extensively studied 5-Bromo-2-fluoropyridine is also included.
| Property | 5-Bromo-6-fluoropyridin-2-ol | 5-Bromo-2-fluoropyridine |
| CAS Number | 1227597-58-1[1] | 766-11-0[5] |
| Molecular Formula | C₅H₃BrFNO[1] | C₅H₃BrFN[5] |
| Molecular Weight | 191.99 g/mol [1] | 175.99 g/mol |
| Physical Form | Solid (predicted) | Clear, colorless to yellow liquid[5] |
| Boiling Point | Not available | 162-164 °C at 750 mmHg[5][6] |
| Density | Not available | 1.71 g/mL at 25 °C[5][6] |
| Storage | Sealed in dry, room temperature[1] | Keep in a dark place, sealed in dry, at room temperature[5][6] |
Reactivity and Synthetic Utility
The reactivity of 5-Bromo-6-fluoropyridin-2-ol is governed by the interplay of its three functional groups. The electron-withdrawing nature of the fluorine and bromine atoms, combined with the electronic influence of the hydroxyl/pyridone moiety, creates a nuanced reactivity profile that is highly valuable in synthetic chemistry.
Nucleophilic Aromatic Substitution
The fluorine atom at the 6-position is activated towards nucleophilic aromatic substitution (SNAr). The pyridine nitrogen and the adjacent bromo and hydroxyl/pyridone groups enhance the electrophilicity of the carbon atom to which the fluorine is attached. This allows for the displacement of the fluoride ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a straightforward route to a diverse range of 6-substituted 5-bromopyridin-2-ol derivatives.
Cross-Coupling Reactions
The bromine atom at the 5-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, alkyl, and alkynyl groups at this position. The differential reactivity of the C-F and C-Br bonds allows for sequential, site-selective functionalization of the pyridine ring.
Reactions of the Hydroxyl/Pyridone Group
The hydroxyl group of the pyridinol tautomer can undergo typical reactions of phenols, such as etherification and esterification. The NH group of the pyridone tautomer can be N-alkylated or N-arylated. Specific N-alkylation of 2-hydroxypyridines can be achieved by reaction with organohalides, sometimes even without the need for a catalyst or base.[7]
Caption: Major reaction pathways for 5-Bromo-6-fluoropyridin-2-ol.
Potential Synthetic Routes
While specific, optimized synthetic procedures for 5-Bromo-6-fluoropyridin-2-ol are not extensively documented in readily available literature, a plausible synthetic strategy can be devised based on established pyridine chemistry. A potential route could involve the bromination and fluorination of a suitable pyridin-2-ol precursor. For instance, a multi-step synthesis could be envisioned starting from 2-fluoro-6-hydroxypyridine, followed by selective bromination at the 5-position. Alternatively, a route analogous to the synthesis of 5-bromo-2-fluoropyrimidine, which involves the bromination of 2-hydroxypyrimidine followed by a halogen exchange reaction, could be adapted.[8]
Spectroscopic Characterization
The structural elucidation of 5-Bromo-6-fluoropyridin-2-ol and its derivatives relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electronic effects of the substituents. The presence of the tautomeric equilibrium may lead to broadened signals or the appearance of two sets of signals, depending on the solvent and the rate of interconversion.
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The carbon atoms attached to the electronegative fluorine and bromine atoms will exhibit characteristic chemical shifts and coupling. The C-F coupling constants are typically large and can be observed over several bonds.[9]
-
¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated compounds.[10] A single resonance is expected for the fluorine atom at the 6-position. The chemical shift of this signal will be indicative of the electronic environment of the fluorine atom and can be used to monitor reactions involving the displacement of the fluoride.
Infrared (IR) Spectroscopy
The IR spectrum of 5-Bromo-6-fluoropyridin-2-ol will be highly informative in assessing the position of the tautomeric equilibrium. The hydroxypyridine form will show a characteristic O-H stretching band, while the pyridone form will exhibit a strong C=O stretching absorption, typically in the range of 1650-1690 cm⁻¹.[11] Ring stretching vibrations of the pyridine nucleus will also be present.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the mass of the compound. A key feature will be the isotopic pattern of the molecular ion, which will show two peaks of nearly equal intensity separated by two mass units (M and M+2), characteristic of the presence of a single bromine atom.[12][13] Fragmentation patterns can provide further structural information.
Applications in Drug Discovery and Materials Science
Halogenated pyridines are privileged scaffolds in medicinal chemistry and materials science.[14] The related compound, 5-Bromo-2-fluoropyridine, is a known building block for active pharmaceutical ingredients (APIs). The unique substitution pattern of 5-Bromo-6-fluoropyridin-2-ol makes it an attractive starting material for the synthesis of novel compounds with potential biological activity. The ability to selectively functionalize the molecule at three different positions opens up a vast chemical space for the generation of compound libraries for drug discovery screening. In materials science, the electron-deficient nature of the fluorinated pyridine ring suggests potential applications in the development of organic electronic materials.
Safety and Handling
As a halogenated organic compound, 5-Bromo-6-fluoropyridin-2-ol should be handled with appropriate safety precautions.
Hazard Identification
Based on data for structurally similar compounds, 5-Bromo-6-fluoropyridin-2-ol is expected to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1][15][16]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[17]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[17][18]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
This in-depth guide provides a comprehensive overview of the chemical properties of 5-Bromo-6-fluoropyridin-2-ol, highlighting its unique reactivity and potential as a valuable building block in scientific research and development. By understanding the fundamental principles of its chemistry, researchers can unlock its full potential in the creation of novel and functional molecules.
References
-
WIPO Patentscope. 116063184 Preparation method of 2-bromo-6-fluoroaniline. [Link]
-
PubChem. 5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407. [Link]
- Google Patents. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
-
Wikipedia. 2-Pyridone. [Link]
-
The Journal of Chemical Physics. The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. [Link]
-
YouTube. Hydroxypyridine-Pyridone Tautomerism. [Link]
-
PubChem. 5-Bromo-6-fluoropyridin-2-amine | C5H4BrFN2 | CID 53418436. [Link]
-
ChemTube3D. 2-Hydroxypyridine-Tautomerism. [Link]
-
ResearchGate. (PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. [Link]
-
ResearchGate. 1 H, 13 C and 19 F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11. [Link]
-
ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]
-
National Institute of Standards and Technology. 2(1H)-Pyridinone. [Link]
-
Canadian Science Publishing. Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. [Link]
-
Royal Society of Chemistry. RSC Advances. [Link]
-
ACS Publications. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity | Inorganic Chemistry. [Link]
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
PMC. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. [Link]
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]
-
Indian Journal of Chemistry. Platinum(ll) complexes of substituted pyridine and pyrazole derivatives. [Link]
-
ResearchGate. The infrared spectra of pyridine adsorption on WO x-ZrO 2 as a function.... [Link]
-
PMC. 19F-centred NMR analysis of mono-fluorinated compounds. [Link]
-
ACS Publications. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides | The Journal of Organic Chemistry. [Link]
-
YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. [Link]
-
University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. [Link]
-
TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. [Link]
-
SpringerLink. Fluorine NMR. [Link]
-
CJA. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]
-
Semantic Scholar. The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides: Assignment of Metal-Ligand Bands and Structural Implications of the Spectra. [Link]
-
MSU chemistry. Mass Spectrometry. [Link]
-
TutorChase. How can you identify the presence of halogens using mass spectrometry?. [Link]
Sources
- 1. 1227597-58-1|5-Bromo-6-fluoropyridin-2-ol|BLD Pharm [bldpharm.com]
- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. youtube.com [youtube.com]
- 5. 5-Bromo-2-fluoropyridine | 766-11-0 [chemicalbook.com]
- 6. 5-Bromo-2-fluoropyridine CAS#: 766-11-0 [m.chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]
- 9. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 10. jeolusa.com [jeolusa.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. tutorchase.com [tutorchase.com]
- 14. tsijournals.com [tsijournals.com]
- 15. echemi.com [echemi.com]
- 16. echemi.com [echemi.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
